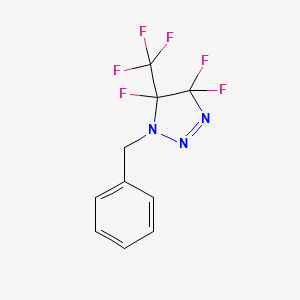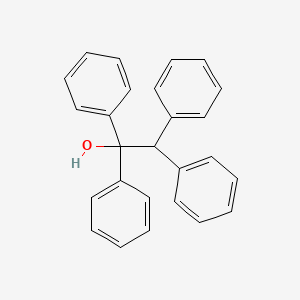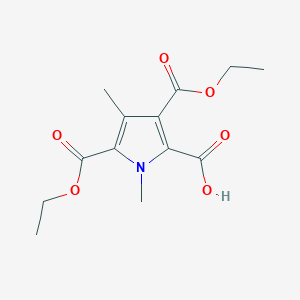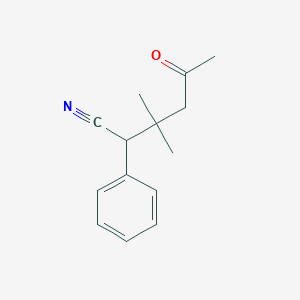![molecular formula C18H18N2O3 B14006639 2-hydroxy-3-[4-(3-oxo-1H-isoindol-2-yl)phenyl]butanamide CAS No. 84244-54-2](/img/structure/B14006639.png)
2-hydroxy-3-[4-(3-oxo-1H-isoindol-2-yl)phenyl]butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-hydroxy-3-[4-(3-oxo-1H-isoindol-2-yl)phenyl]butanamide is a complex organic compound characterized by its unique structure, which includes an isoindoline nucleus and a butanamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-3-[4-(3-oxo-1H-isoindol-2-yl)phenyl]butanamide typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative. This reaction forms the N-isoindoline-1,3-dione scaffold, which is then further modified to introduce the hydroxy and butanamide groups . Transition-metal-catalyzed reactions and organocatalytic methods are also employed to construct these complex heterocyclic structures .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be utilized to streamline the production process.
化学反応の分析
Types of Reactions
2-hydroxy-3-[4-(3-oxo-1H-isoindol-2-yl)phenyl]butanamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to reduce carbonyl groups to alcohols or amines.
Substitution: Commonly involves replacing a hydrogen atom with another functional group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Halogenating agents like bromine (Br₂) or chlorine (Cl₂) are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
科学的研究の応用
2-hydroxy-3-[4-(3-oxo-1H-isoindol-2-yl)phenyl]butanamide has a wide range of applications in scientific research:
作用機序
The mechanism of action of 2-hydroxy-3-[4-(3-oxo-1H-isoindol-2-yl)phenyl]butanamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, thereby modulating biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
類似化合物との比較
Similar Compounds
- 2-(2-Hydroxy-3-((4-(3-oxomorpholino)phenyl)amino)propyl)isoindoline-1,3-dione
- 2-Hydroxy-2-methylpropiophenone
- 3-(4-hydroxy-1-oxo-1,3-dihydroisoindol-2-yl)piperidine-2,6-dione
Uniqueness
2-hydroxy-3-[4-(3-oxo-1H-isoindol-2-yl)phenyl]butanamide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity
特性
CAS番号 |
84244-54-2 |
|---|---|
分子式 |
C18H18N2O3 |
分子量 |
310.3 g/mol |
IUPAC名 |
2-hydroxy-3-[4-(3-oxo-1H-isoindol-2-yl)phenyl]butanamide |
InChI |
InChI=1S/C18H18N2O3/c1-11(16(21)17(19)22)12-6-8-14(9-7-12)20-10-13-4-2-3-5-15(13)18(20)23/h2-9,11,16,21H,10H2,1H3,(H2,19,22) |
InChIキー |
SJPGXMIEMGQHAY-UHFFFAOYSA-N |
正規SMILES |
CC(C1=CC=C(C=C1)N2CC3=CC=CC=C3C2=O)C(C(=O)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![12-oxapentacyclo[11.8.0.02,11.04,9.014,19]henicosa-1(13),2(11),4,6,8,14,16,18,20-nonaene-3,10-dione](/img/structure/B14006564.png)


![4-Chloro-2-{(E)-[(4-methoxyphenyl)methylidene]amino}phenol](/img/structure/B14006586.png)



![Ethyl 2-[(1-ethoxycarbonyl-3-methyl-butyl)carbamoylamino]-4-methyl-pentanoate](/img/structure/B14006615.png)





![2-[(2-Methylsulfanylpyrimidin-4-yl)amino]-1-phenylethanol;hydrochloride](/img/structure/B14006646.png)
